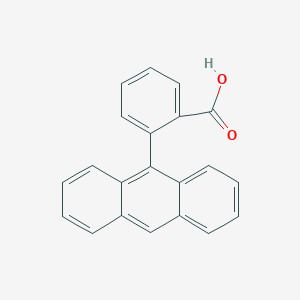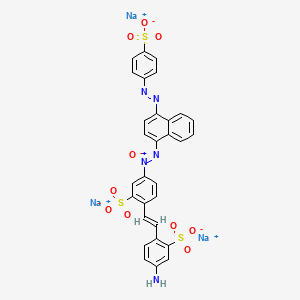![molecular formula C13H22ClNOS B13783769 diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride CAS No. 63918-81-0](/img/structure/B13783769.png)
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is a chemical compound with the molecular formula C13H22ClNOS and a molecular weight of 275.838 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to a methoxyphenyl ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-methoxyphenyl)ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl-[2-(2-hydroxyphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Diethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propriétés
Numéro CAS |
63918-81-0 |
|---|---|
Formule moléculaire |
C13H22ClNOS |
Poids moléculaire |
275.84 g/mol |
Nom IUPAC |
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
GBOIYVIJFZESOB-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCSC1=CC=CC=C1OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
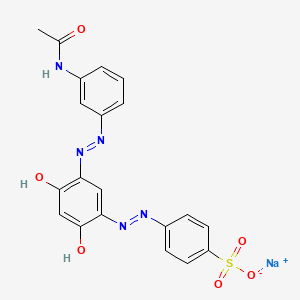
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)

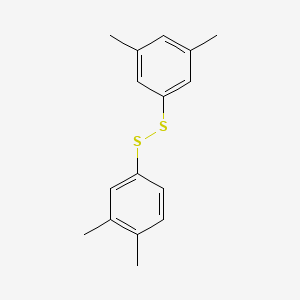


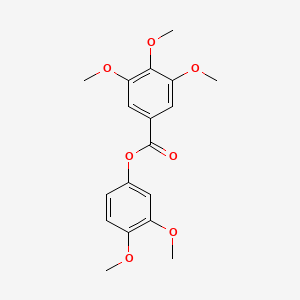

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

